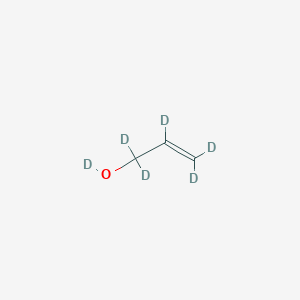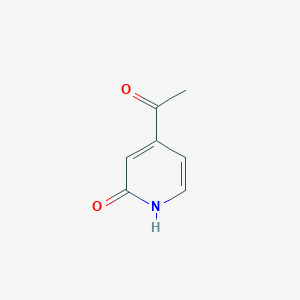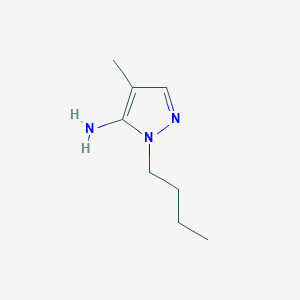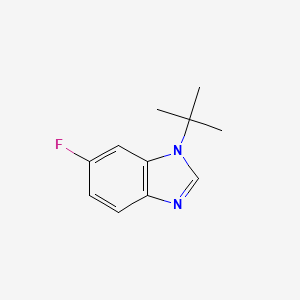
1H-Pyrrole-2,5-dicarboxamide
Overview
Description
1H-Pyrrole-2,5-dicarboxamide is a heterocyclic organic compound featuring a pyrrole ring substituted with two carboxamide groups at the 2 and 5 positions
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as imidazole and indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that 1H-Pyrrole-2,5-dicarboxamide may also interact with various biological targets.
Mode of Action
Based on the properties of structurally similar compounds, it can be inferred that this compound may interact with its targets through a variety of mechanisms, potentially leading to changes in cellular processes .
Biochemical Pathways
It’s worth noting that indole derivatives, which share some structural similarities with this compound, have been found to possess various biological activities, suggesting that this compound may also affect multiple biochemical pathways .
Pharmacokinetics
The molecular weight of this compound is 11011 , which is within the range generally considered favorable for good bioavailability.
Result of Action
It has been reported that this compound isolated from an endophytic fungus acts as a quorum sensing inhibitor and antibiotic accelerant against pseudomonas aeruginosa .
Biochemical Analysis
Biochemical Properties
1H-Pyrrole-2,5-dicarboxamide plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to form complexes with metal ions, which can influence its biochemical activity. For instance, it can bind to enzymes such as metalloproteases, altering their activity. Additionally, this compound can interact with proteins through hydrogen bonding and hydrophobic interactions, affecting protein folding and stability .
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by modulating the activity of kinases and phosphatases. This compound can also impact gene expression by interacting with transcription factors and influencing their binding to DNA. Furthermore, this compound can alter cellular metabolism by affecting the activity of metabolic enzymes, leading to changes in the levels of metabolites .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to enzymes, either inhibiting or activating their activity. For example, it can inhibit the activity of certain proteases by binding to their active sites. Additionally, this compound can influence gene expression by binding to transcription factors and altering their ability to regulate target genes. These interactions can lead to changes in cellular function and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that this compound can degrade under certain conditions, leading to a decrease in its activity. Additionally, long-term exposure to this compound can result in changes in cellular function, such as alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function. At higher doses, this compound can exhibit toxic or adverse effects, such as cell death or tissue damage. Threshold effects have been observed, where a certain dosage is required to elicit a significant biological response .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can interact with enzymes such as oxidoreductases and transferases, influencing metabolic flux and the levels of metabolites. For example, this compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further participate in biochemical reactions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It can be taken up by cells via specific transporters and distributed to various cellular compartments. The localization and accumulation of this compound can influence its activity and function within the cell .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, this compound can be localized to the nucleus, where it can interact with transcription factors and influence gene expression. Additionally, it can be targeted to the mitochondria, affecting cellular metabolism and energy production.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Pyrrole-2,5-dicarboxamide can be synthesized through several methods. One common approach involves the condensation of 2,5-dimethoxytetrahydrofuran with amines in the presence of a catalytic amount of iron (III) chloride. This reaction proceeds under mild conditions and yields N-substituted pyrroles . Another method involves the reaction of dialkyl acetylenedicarboxylates with β-aminoketones, promoted by triphenylphosphine, to form polysubstituted 2,5-dihydropyrrole derivatives, which can be oxidized to the corresponding pyrrole derivatives .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized versions of the aforementioned methods. The choice of method depends on factors such as yield, cost, and scalability.
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrrole-2,5-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can modify the carboxamide groups to amine groups.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, where substituents replace hydrogen atoms on the ring.
Common Reagents and Conditions:
Oxidation: Chromium trioxide is commonly used as an oxidizing agent.
Reduction: Lithium aluminum hydride is often employed for reduction reactions.
Substitution: Electrophilic reagents such as alkyl halides and sulfonyl chlorides are used for substitution reactions.
Major Products: The major products formed from these reactions include various substituted pyrrole derivatives, which can have different functional groups attached to the pyrrole ring.
Scientific Research Applications
1H-Pyrrole-2,5-dicarboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Industry: The compound’s unique structural properties make it useful in the development of new materials with specific electronic and optical properties.
Comparison with Similar Compounds
1H-Pyrrole-2,5-dicarboxylic acid: This compound is structurally similar but has carboxylic acid groups instead of carboxamide groups.
1-Phenyl-1H-pyrrole-2,5-dicarboxylic acid: This derivative features a phenyl group attached to the pyrrole ring and exhibits different solid-state structures.
Uniqueness: 1H-Pyrrole-2,5-dicarboxamide is unique due to its dual carboxamide groups, which confer distinct chemical reactivity and biological activity compared to its analogs. Its ability to act as a quorum sensing inhibitor and antibiotic accelerant highlights its potential in addressing antibiotic resistance .
Properties
IUPAC Name |
1H-pyrrole-2,5-dicarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2/c7-5(10)3-1-2-4(9-3)6(8)11/h1-2,9H,(H2,7,10)(H2,8,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFIPNKZUNZIMDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=C1)C(=O)N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90616396 | |
| Record name | 1H-Pyrrole-2,5-dicarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90616396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
719278-42-9 | |
| Record name | 1H-Pyrrole-2,5-dicarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90616396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do structural modifications of the amide substituents in 1H-Pyrrole-2,5-dicarboxamide affect its coordination chemistry?
A1: Research shows that modifying the amide substituents in this compound significantly influences its coordination behavior with metal ions. For instance, N,N'-Bis(3,5-dinitrophenyl)-3,4-diphenyl-1H-pyrrole-2,5-dicarboxamide acts as a tridentate ligand, coordinating through deprotonated pyrrole and amide nitrogen atoms with cobalt(III) and nickel(II) to form octahedral complexes []. Conversely, N,N'-Dibutyl-3,4-diphenyl-1H-pyrrole-2,5-dicarboxthioamide and N,N'-diphenyl-3,4-diphenyl-1H-pyrrole-2,5-dicarboxthioamide, despite also forming bis(tridentate) complexes with cobalt, are only deprotonated at the pyrrole nitrogen, coordinating through the thioamide sulfur atoms instead []. This highlights the significant role of substituent selection in dictating the coordination mode and resulting complex geometry.
Q2: Can this compound derivatives act as building blocks for supramolecular assemblies?
A2: Yes, certain derivatives of this compound demonstrate potential for supramolecular assembly. For example, reacting N,N-bis(pyridin-2-ylmethyl)-3,4-diphenyl-1H-pyrrole-2,5-carboxamide with cobalt(II) chloride yielded a dinuclear helicate complex []. This complex formation highlights the ability of strategically designed this compound derivatives to participate in self-assembly processes, opening avenues for applications in supramolecular chemistry and materials science.
Q3: Have any studies investigated the anion recognition capabilities of this compound derivatives?
A3: Yes, research has explored the anion recognition properties of this compound derivatives containing pyrrole, amide, and azine groups []. Studies used NMR titrations to determine the association constants of complexes formed between these host molecules and various guest anions (Cl−, CH3CO2−, NO3−, H2PO4−, BF4−, PF6−) []. This research suggests that specific structural motifs within this compound derivatives can impart anion recognition abilities, making them potentially useful in sensing and separation applications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![2-(thiocyanatomethyl)-1H-benzo[d]imidazole](/img/structure/B1288710.png)





